molecular formula C13H14BrF2NO B2377582 N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide CAS No. 497061-26-4

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide

Cat. No.: B2377582
CAS No.: 497061-26-4
M. Wt: 318.162
InChI Key: YRINQDPTGFGPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H14BrF2NO and a molecular weight of 318.16 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a cyclohexanecarboxamide group. It is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized compounds .

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-fluorophenyl)cyclohexanecarboxamide
  • N-(2-chloro-4,6-difluorophenyl)cyclohexanecarboxamide
  • N-(2-bromo-4,6-difluorophenyl)benzamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to similar compounds .

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF2NO/c14-10-6-9(15)7-11(16)12(10)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRINQDPTGFGPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.